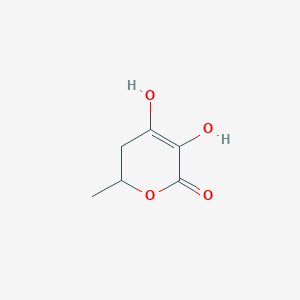
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. It is known for its antioxidant properties and is often formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The compound has a molecular formula of C6H8O4 and a molecular weight of 144.1253 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then acidified with acetic acid and further heated. The product is extracted using ethyl acetate (EtOAc) and purified through column chromatography (silica gel) and high vacuum distillation. Finally, the compound is recrystallized from hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant activity.
Mechanism of Action
The antioxidant activity of 3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one is primarily due to its ability to scavenge free radicals. The compound’s enolone structure plays a key role in its reducing abilities. The hydroxyl groups in the molecule can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-6-methyl-2H-pyran-4(3H)-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific enolone structure, which imparts strong antioxidant properties. Compared to similar compounds, it has better water solubility and a more pronounced sweet taste, making it particularly valuable in the food industry .
Properties
CAS No. |
393171-10-3 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4,5-dihydroxy-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O4/c1-3-2-4(7)5(8)6(9)10-3/h3,7-8H,2H2,1H3 |
InChI Key |
AVCMRVILBOXJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(C(=O)O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















